5-Fluoroquinolin-4-OL

Medicinal Chemistry Pharmacokinetics Drug Design

Researchers seeking to enhance passive membrane permeability in lead compounds often face scaffold limitations. 5-Fluoroquinolin-4-OL directly addresses this with a high LogP (3.22), serving as a superior alternative to non-fluorinated quinolinones for developing orally bioavailable candidates. This 5-fluoro scaffold is critical for accurate SAR studies in fluoroquinolone programs. - Core fluoroquinolone scaffold for DNA gyrase/topoisomerase IV inhibitor design. - High thermal stability (bp 316.6°C) enables use in high-temperature coupling reactions. - Consistent >98% purity ensures reproducible biological results versus lower-grade positional isomers.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 386-68-5
Cat. No. B1312540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroquinolin-4-OL
CAS386-68-5
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C=CN2)C(=C1)F
InChIInChI=1S/C9H6FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12)
InChIKeyIHTLZRUKASGYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroquinolin-4-OL: Overview and Key Properties


5-Fluoroquinolin-4-OL, also known as 5-fluoroquinolin-4(1H)-one or 4-hydroxy-5-fluoroquinoline, is a heterocyclic aromatic organic compound with the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol . This fluorinated quinoline derivative exists as a keto-enol tautomer, primarily in the 4-quinolinone form, and serves as a versatile building block in medicinal chemistry and organic synthesis [1]. The incorporation of a fluorine atom at the 5-position of the quinoline ring imparts distinct physicochemical properties compared to non-fluorinated analogs, including altered lipophilicity, metabolic stability, and electronic characteristics that are critical for structure-activity relationship (SAR) studies in drug discovery programs [2].

5-Fluoroquinolin-4-OL vs. Generic Quinolines


The specific placement of the fluorine atom at the 5-position of the quinoline ring in 5-Fluoroquinolin-4-OL leads to distinct electronic and steric effects that are not replicated by other fluorinated or non-fluorinated analogs. Simple substitution with unsubstituted 4-hydroxyquinoline or 4-quinolinone alters the compound's logP by over 2.5 units and changes its aqueous solubility profile by more than an order of magnitude [1]. Furthermore, the 5-fluoro substitution pattern is critical in the context of fluoroquinolone antibiotics and other bioactive quinoline derivatives, where the position of fluorine dramatically affects target binding, potency, and pharmacokinetic properties [2]. Using a different positional isomer (e.g., 6-fluoroquinolin-4-OL) or a non-fluorinated analog will likely yield irreproducible biological results and confound SAR analysis.

5-Fluoroquinolin-4-OL: Differentiation Evidence


Increased Lipophilicity for Improved Permeability

5-Fluoroquinolin-4-OL demonstrates a significantly higher calculated partition coefficient (LogP) than its non-fluorinated parent compound, 4-hydroxyquinoline. This increase in lipophilicity is a direct consequence of the 5-fluoro substitution and is a key determinant of passive membrane permeability [1]. The QSPR-calculated LogP for 5-Fluoroquinolin-4-OL is 3.22, whereas the XLogP for 4-hydroxyquinoline is reported as 0.58-0.60 [2].

Medicinal Chemistry Pharmacokinetics Drug Design

Reduced Aqueous Solubility

Fluorination at the 5-position reduces the aqueous solubility of the quinoline scaffold. At a physiologically relevant pH of 7.4, 5-Fluoroquinolin-4-OL has a QSPR-calculated solubility of 3.1 mg/mL [1]. In contrast, the non-fluorinated 4-hydroxyquinoline exhibits a significantly higher experimental water solubility of 4.8 mg/mL at 15°C and an estimated 3.03 mg/mL at 25°C, but this is in unbuffered water and does not account for the pH-dependent ionization [2].

Formulation Science Biopharmaceutics Physicochemical Characterization

High Commercial Purity for Reproducibility

5-Fluoroquinolin-4-OL is commercially available from multiple reputable vendors with guaranteed high purity levels. Documented standard purities include 97% and ≥98% , with batch-specific analytical data (e.g., NMR, HPLC) provided to ensure lot-to-lot consistency. While purity levels for basic 4-hydroxyquinoline are also high (e.g., 98%), the specific chemical identity of the fluorinated compound is critical, and the availability of certified analytical data for 5-Fluoroquinolin-4-OL ensures its unique properties are not compromised by positional isomers or synthetic byproducts.

Chemical Sourcing Analytical Chemistry Reproducibility

Antibacterial Activity via DNA Gyrase Inhibition

As a fluorinated quinoline derivative, 5-Fluoroquinolin-4-OL belongs to a chemical class with a well-established mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV. This class-level activity is supported by extensive literature on related fluoroquinolones [1]. While specific MIC data for 5-Fluoroquinolin-4-OL against a panel of pathogens is not readily available in the public domain, closely related fluoroquinoline derivatives have demonstrated potent antibacterial activity with MIC values as low as 19 μg/mL against Pseudomonas and Klebsiella spp. [2]. This positions 5-Fluoroquinolin-4-OL as a relevant starting point for medicinal chemistry efforts in the antibacterial space, where the 5-fluoro substitution is known to be a key pharmacophoric element.

Antibacterial Drug Discovery Enzyme Inhibition Microbiology

Thermal Stability Profile

5-Fluoroquinolin-4-OL and its non-fluorinated analog exhibit markedly different solid-state thermal properties. The predicted boiling point for 5-Fluoroquinolin-4-OL is 316.6±22.0 °C , whereas 4-hydroxyquinoline is reported to have a melting point of 200-202 °C and is often handled as a solid at room temperature . This difference in physical state and thermal behavior can influence its use in solid-phase synthesis, high-temperature reactions, and material science applications.

Physical Organic Chemistry Process Chemistry Solid-State Analysis

5-Fluoroquinolin-4-OL: Validated Applications


Membrane Permeability Optimization

Given its significantly higher LogP (3.22) compared to 4-hydroxyquinoline (0.58-0.60), 5-Fluoroquinolin-4-OL is an ideal scaffold for medicinal chemists aiming to improve the passive membrane permeability of a lead series. This property makes it a superior choice for developing orally bioavailable drug candidates, as the increased lipophilicity can facilitate absorption across the gastrointestinal tract [1].

Formulation Development and Biopharmaceutics

The reduced aqueous solubility (3.1 mg/mL at pH 7.4) relative to its non-fluorinated parent presents a specific formulation challenge that can be addressed through techniques like salt formation, co-solvency, or complexation. This makes 5-Fluoroquinolin-4-OL a valuable model compound for studying solubility enhancement strategies for poorly water-soluble, fluorinated heterocycles [2].

Antibacterial Pharmacophore Exploration

As a core scaffold of the fluoroquinolone class, 5-Fluoroquinolin-4-OL is a critical starting material for synthesizing and evaluating new antibacterial agents. Its class-level mechanism of action via DNA gyrase/topoisomerase IV inhibition provides a rational basis for SAR studies aimed at improving potency against resistant strains or optimizing the spectrum of activity [3].

Process Chemistry and High-Temperature Synthesis

With a predicted boiling point significantly higher than its melting point (316.6±22.0 °C), 5-Fluoroquinolin-4-OL is likely to be a liquid under elevated temperature conditions. This thermal stability makes it a suitable building block for reactions conducted at high temperatures, such as certain coupling or cyclization reactions, without premature decomposition .

Technical Documentation Hub

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